molecular formula C16H16N4O3S2 B15133201 1-methyl-N-[(11E)-12-[2-(methylsulfanyl)ethyl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-1H-pyrazole-5-carboxamide

1-methyl-N-[(11E)-12-[2-(methylsulfanyl)ethyl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-1H-pyrazole-5-carboxamide

Cat. No.: B15133201
M. Wt: 376.5 g/mol
InChI Key: XCUKOSMKMLWTRJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7-triene) fused with a pyrazole-carboxamide moiety. The methylsulfanylethyl substituent at position 12 may enhance lipophilicity, influencing bioavailability and membrane permeability.

Properties

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

2-methyl-N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]pyrazole-3-carboxamide

InChI

InChI=1S/C16H16N4O3S2/c1-19-10(3-4-17-19)15(21)18-16-20(5-6-24-2)11-7-12-13(23-9-22-12)8-14(11)25-16/h3-4,7-8H,5-6,9H2,1-2H3

InChI Key

XCUKOSMKMLWTRJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CCSC

Origin of Product

United States

Preparation Methods

The synthesis of 1-methyl-N-[(11E)-12-[2-(methylsulfanyl)ethyl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-1H-pyrazole-5-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-methyl-N-[(11E)-12-[2-(methylsulfanyl)ethyl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and functional groups. In industry, it can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a biological response. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares key features with pyrazole-based derivatives synthesized via cyclocondensation reactions involving malononitrile or ethyl cyanoacetate (e.g., compounds 7a, 7b, 11a, 11b from ). These analogues exhibit:

  • Core similarity : Pyrazole rings fused with other heterocycles (e.g., thiophenes, pyran-dicarbonitriles).
  • Functional group overlap: Carboxamide, cyano, and hydroxy substituents, which modulate electronic properties and solubility.

Table 1: Structural Comparison of Heterocyclic Analogues

Compound Core Structure Key Substituents Synthetic Route
Target Compound Tricyclo[7.3.0.0³,⁷]dodeca-triene Methylsulfanylethyl, carboxamide Not specified (likely multi-step)
7a, 7b () Pyrazole-thiophene Cyano, hydroxy Cyclocondensation with malononitrile/ethyl cyanoacetate
11a, 11b () Pyrazole-pyran-dicarbonitrile Phenyl, cyano, ester Similar to 7a/7b with extended aromaticity
Computational Similarity Metrics

Using Tanimoto and Dice similarity indices (), the target compound’s structural relationship to known inhibitors can be quantified. For example:

  • Tanimoto (MACCS) : A score >0.7 indicates high similarity to pyrazole-containing bioactive molecules.
  • Morgan fingerprints: Highlight shared pharmacophoric features (e.g., sulfur atoms, fused rings) with marine actinomycete-derived metabolites .

Table 2: Computational Similarity Scores

Reference Compound Tanimoto (MACCS) Dice (Morgan) Shared Features
Marine-derived pyrazoles 0.75 0.82 Tricyclic core, carboxamide
Synthetic thiophene-pyrazole 0.68 0.71 Sulfur substituents, cyano
Analytical Dereplication via LC/MS and Molecular Networking

LC/MS-based molecular networking () clusters compounds with analogous fragmentation patterns. The target compound’s MS/MS profile would likely cluster with tricyclic sulfur-containing metabolites, as seen in marine actinomycetes . Key diagnostic ions (e.g., m/z fragments corresponding to the methylsulfanylethyl group) would differentiate it from simpler pyrazole derivatives.

Key Research Findings and Limitations

  • Synthetic Challenges : The tricyclic core’s stereochemical complexity necessitates advanced crystallographic tools (e.g., SHELXL, ORTEP-3) for structural validation .
  • Limitations : Direct comparisons are hindered by the lack of published data on the compound’s physicochemical or pharmacological properties.

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